molecular formula C6H12N2O B577988 1,5-Dimethyltetrahydropyrimidin-2(1H)-one CAS No. 1243250-03-4

1,5-Dimethyltetrahydropyrimidin-2(1H)-one

Cat. No.: B577988
CAS No.: 1243250-03-4
M. Wt: 128.175
InChI Key: JXLBOVNBPLHYNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-Dimethyltetrahydropyrimidin-2(1H)-one is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dimethyltetrahydropyrimidin-2(1H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 1,3-dicarbonyl compounds with urea or thiourea in the presence of a catalyst can yield the desired pyrimidinone derivative. The reaction conditions typically involve heating the reactants in a solvent such as ethanol or acetic acid at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyltetrahydropyrimidin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can yield tetrahydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-2,4-dione derivatives, while substitution reactions can produce various alkyl or acyl-substituted pyrimidines.

Scientific Research Applications

1,5-Dimethyltetrahydropyrimidin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,5-Dimethyltetrahydropyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes involved in various biochemical processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyluracil: Another pyrimidine derivative with similar structural features.

    2,4-Dimethylpyrimidine: A compound with two methyl groups attached to the pyrimidine ring.

    1,5-Dimethylbarbituric acid: A barbiturate derivative with similar substitution patterns.

Uniqueness

1,5-Dimethyltetrahydropyrimidin-2(1H)-one is unique due to its specific substitution pattern and the presence of a tetrahydropyrimidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1,5-dimethyl-1,3-diazinan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-5-3-7-6(9)8(2)4-5/h5H,3-4H2,1-2H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXLBOVNBPLHYNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(=O)N(C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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